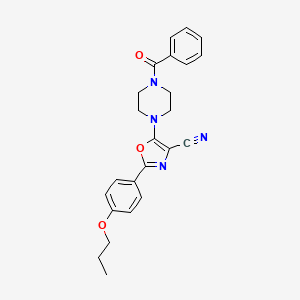

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-2-16-30-20-10-8-18(9-11-20)22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQFOSBYVLASBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of a suitable precursor, such as an α-haloketone and an amide.

Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be introduced through an etherification reaction using 4-propoxyphenol and an appropriate alkylating agent.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of hydrolyzed products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides).

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it valuable in drug development:

- Antidepressant Activity : Research has indicated that derivatives of piperazine compounds can exhibit antidepressant effects. The structural features of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile may contribute to this activity through modulation of neurotransmitter systems .

- Antitumor Potential : Some studies have suggested that oxazole derivatives possess antitumor properties. The compound's ability to interact with cellular mechanisms involved in cancer progression has been explored, indicating potential use as an anticancer agent .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Compounds containing oxazole rings have shown effectiveness against various bacterial strains, making this compound a candidate for further investigation in antimicrobial therapy .

Synthetic Methodologies

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can be achieved through various chemical reactions:

- Nitrile Oxide Cycloaddition : This method involves the generation of nitrile oxides from corresponding precursors and their subsequent cycloaddition with alkenes or other suitable partners to form oxazole derivatives .

- Piperazine Derivatives : The incorporation of piperazine moieties is crucial for enhancing the pharmacological profile. Various synthetic routes can be employed to introduce the benzoyl and propoxyphenyl groups effectively, leading to the desired compound .

- Reflux Conditions : Refluxing under specific conditions has been shown to optimize yields during the synthesis of similar oxazole compounds, suggesting a need for careful optimization in laboratory settings .

Case Study 1: Antidepressant Activity Assessment

A study evaluated the antidepressant effects of piperazine derivatives, including 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile. Behavioral tests in animal models demonstrated significant reductions in depressive-like behaviors compared to controls. This suggests a promising avenue for further clinical exploration.

Case Study 2: Antitumor Efficacy

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations. Further studies are needed to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy.

Case Study 3: Antimicrobial Screening

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed moderate antimicrobial activity, warranting further investigation into its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile with analogous oxazole and heterocyclic derivatives, highlighting structural variations and associated biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Fluorination: Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability and target affinity due to fluorine’s electron-withdrawing effects. However, the absence of fluorine in the target compound could favor different pharmacokinetic or binding profiles. Piperazine vs. Piperidine/Sulfonyl Groups: The benzoylpiperazine moiety in the target compound likely improves solubility compared to piperidin-1-ylsulfonyl derivatives (e.g., ), which may instead enhance membrane permeability. Core Heterocycle: Quinoline-based EPIs (e.g., ) demonstrate that the heterocyclic core significantly influences biological targets. The oxazole core in the target compound may favor interactions with enzymes or receptors distinct from quinoline derivatives.

Biological Activity Trends: FABP Inhibition: The benzylamino-oxazole compound shows FABP inhibition, suggesting that the target compound’s benzoylpiperazine group could similarly modulate lipid metabolism pathways. Antimicrobial Activity: While 2-(4-propoxyphenyl)quinolines act as EPIs , the target compound’s 4-propoxyphenyl group may confer analogous activity but requires empirical validation.

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to those described for related oxazoles (e.g., nucleophilic substitution for piperazine attachment ). However, the 4-propoxyphenyl group may necessitate optimized coupling conditions to avoid side reactions.

Biological Activity

5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that exhibits potential therapeutic properties. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A benzoylpiperazine moiety, which is known for its psychoactive properties.

- An oxazole ring , contributing to its biological activity.

- A propoxyphenyl group , which may enhance lipophilicity and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds often exhibit antimicrobial activity. In studies involving similar compounds, significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans were noted. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.81 µg/ml to 250 µg/ml, suggesting moderate potency .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. Notably, derivatives based on oxazole have been reported to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 | 15 | Apoptosis induction |

| Compound B (similar structure) | A549 | 20 | Cell cycle arrest |

| Compound C (similar structure) | PC3 | 25 | Inhibition of proliferation |

Structure-Activity Relationship

The biological activity of 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile can be correlated with its structural features:

- Substituents on the oxazole ring : Alterations in substituents can significantly affect potency and selectivity.

- Piperazine moiety : Known to enhance interaction with biological targets such as receptors and enzymes.

Case Studies

- Antitumor Activity : A study investigated the effects of similar compounds on tumor growth in vivo. Results demonstrated a significant reduction in tumor size in treated groups compared to controls, indicating the potential for therapeutic applications in oncology .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related piperazine derivatives against neurodegenerative diseases. The compound exhibited a capacity to inhibit amyloid-beta aggregation, suggesting implications for Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(4-benzoylpiperazin-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For the oxazole core, ethyl oxazole-4-carboxylate derivatives (e.g., ethyl 5-(4-aminophenyl)oxazole-4-carboxylate) can serve as intermediates, followed by substitution with benzoylpiperazine and propoxyphenyl groups. Cyclization agents like phosphorus oxychloride (POCl₃) are effective for forming oxazole rings from acylhydrazides . Piperazine benzoylation may use benzoyl chloride under basic conditions, while propoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling.

Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) to assign proton environments and carbon connectivity. The oxazole ring’s carbonyl (C=O) and nitrile (C≡N) groups show distinct IR absorptions at ~1700 cm⁻¹ and ~2200 cm⁻¹, respectively. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. HPLC (reverse-phase C18 columns) with UV detection (λ ~250–300 nm for aromatic systems) ensures purity .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

- Methodological Answer : Follow GBZ 2.1-2007 and EN 14042 guidelines for handling nitriles and aromatic amines. Use fume hoods, nitrile gloves, and eye protection. Monitor air exposure limits (PC-TWA: 5 mg/m³ for nitriles). In case of spills, neutralize with sodium hypochlorite (10% v/v) and absorb with vermiculite. Store in amber glass vials under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer : Systematically modify substituents on the benzoylpiperazine (e.g., halogenation at the phenyl ring) and propoxyphenyl (e.g., varying alkoxy chain length) groups. Use molecular docking to predict interactions with targets like carbonic anhydrases or prostaglandin synthases . Test analogs in in vitro assays (e.g., enzyme inhibition) and compare with computational models. Prioritize derivatives with enhanced logP values (2–4) for improved membrane permeability .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Employ orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement. Control for assay-specific variables:

- pH sensitivity : Test activity in buffers mimicking physiological (pH 7.4) vs. lysosomal (pH 5.0) conditions.

- Solubility : Use DMSO concentrations ≤0.1% to avoid colloidal aggregation.

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways. Cross-validate with in vivo pharmacokinetic studies in rodent models .

Q. How can crystallographic data inform the understanding of this compound's interaction with biological targets?

- Methodological Answer : Obtain single crystals via slow evaporation (solvent: acetonitrile/water 3:1) and solve the structure using X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Compare bond lengths (e.g., C-N in oxazole: ~1.32 Å) and torsion angles with co-crystallized targets (e.g., carbonic anhydrase). Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can validate electronic properties and predict reactive sites .

Notes

- Avoid abbreviations; use full chemical names and IUPAC nomenclature.

- For synthesis scale-up, optimize stoichiometry (1:1.2 molar ratio for coupling steps) and reflux times (8–12 hrs).

- Cross-reference spectral data with PubChem or ICSC entries for validation (avoid non-peer-reviewed sources like BenchChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.